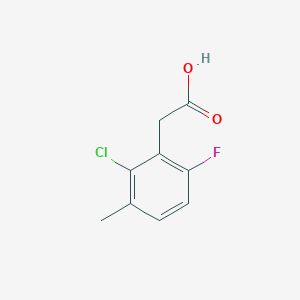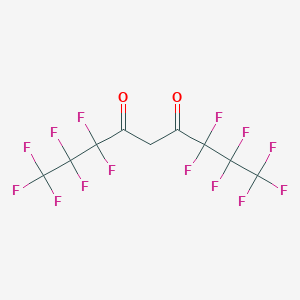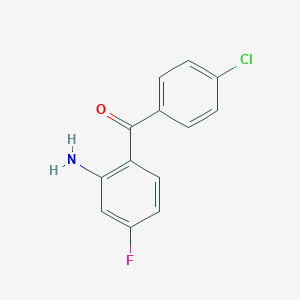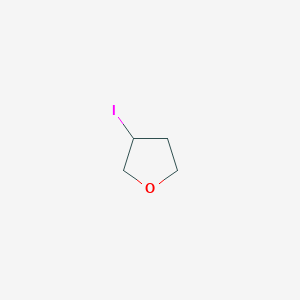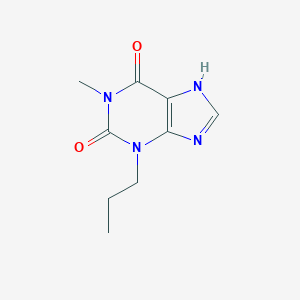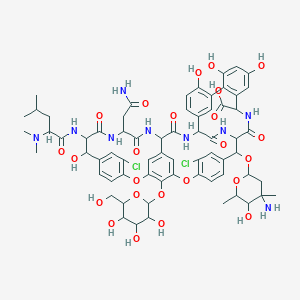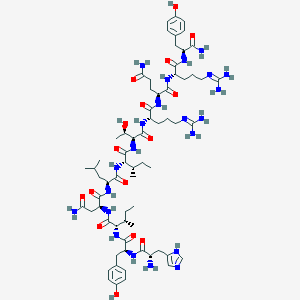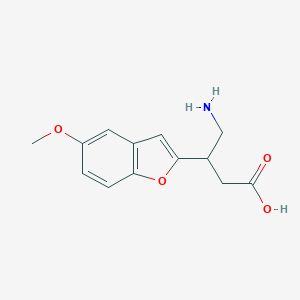![molecular formula C16H17NO5 B053306 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione CAS No. 112404-29-2](/img/structure/B53306.png)
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione, also known as DNO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DNO is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 327.34 g/mol.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by modulating the expression of various genes involved in these processes. It has also been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis.
In inflammatory disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
In animal studies, this compound has been shown to have antioxidant properties and to protect against oxidative stress-induced damage. It has also been shown to reduce tumor growth and metastasis in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione in lab experiments is its versatility. It can be easily synthesized and modified to yield derivatives with different properties. It is also relatively stable and can be stored for long periods of time.
One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other compounds that are commonly used in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione. One area of interest is the development of this compound derivatives with improved properties for use in medicine and materials science. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted therapies for cancer and inflammatory disorders.
In addition, further research is needed to fully understand the biochemical and physiological effects of this compound and its derivatives. This could lead to the identification of new therapeutic targets and the development of more effective treatments for a variety of diseases.
Synthesemethoden
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione is synthesized through a multistep process that involves the condensation of 4-nitrobenzaldehyde with cyclohexane-1,3-dione in the presence of an acid catalyst. The resulting product is then treated with methyl iodide to yield this compound. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione has been studied extensively in scientific research due to its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has been suggested as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
In addition to its medical applications, this compound has also been studied in the field of materials science. It has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and electrical conductivity.
Eigenschaften
CAS-Nummer |
112404-29-2 |
|---|---|
Molekularformel |
C16H17NO5 |
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
5,5-dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H17NO5/c1-16(2)8-14(19)12(15(20)9-16)7-13(18)10-3-5-11(6-4-10)17(21)22/h3-6,12H,7-9H2,1-2H3 |
InChI-Schlüssel |
IFOJKBXDKDBZHM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Kanonische SMILES |
CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Synonyme |
5,5-DIMETHYL-2-(2-(4-NITROPHENYL)-2-OXOETHYL)CYCLOHEXANE-1,3-DIONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




